2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one
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Overview
Description
Synthesis Analysis
The synthesis of 2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one involves intricate steps. Researchers have explored various synthetic routes, including coupling reactions, cyclizations, and reductions . Detailed experimental procedures and optimization strategies are documented in relevant literature.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research demonstrates the synthesis of compounds containing morpholine and thiazol moieties, with evaluations of their antimicrobial properties. For instance, a study on the synthesis, antimicrobial evaluation, and hemolytic activity of certain derivatives highlighted the compounds' variable antimicrobial activities against selected microbial species, with some showing potent antimicrobial properties and low cytotoxicity, suggesting potential for further biological applications (Gul et al., 2017).
Anti-cancer and Anti-tumor Activity
Another area of application involves the investigation of anti-cancer and anti-tumor activities. A study synthesized Nphenylmorpholine derivatives linked with a thiazole moiety, showing some derivatives' potent antitumor activity against various tumor cell lines, indicating their potential as antitumor agents (Al-Soliemy et al., 2020).
Docking Studies and Potential Antihypertensive Drugs
Docking studies to search for potential antihypertensive drugs among synthesized derivatives containing the morpholine moiety have also been conducted. These studies identified a promising group of derivatives for experimental screening, based on their affinity for angiotensin-converting enzyme and angiotensin II receptor, showcasing the compound's potential in antihypertensive drug development (Drapak et al., 2019).
QSAR-analysis and Antioxidant Activity
QSAR-analysis of derivatives as potential antioxidants represents another significant application. Research in this domain has led to the identification of molecular descriptors influencing antioxidant activity, paving the way for the design of new antioxidants (Drapak et al., 2019).
Synthesis Techniques and Theoretical Studies
The synthesis of 5-arylidene-3-m-tolyl thiazolidine-2, 4-diones using morpholine as a catalyst and their theoretical study demonstrates the compound's potential in treating type 2 diabetes, highlighting the versatile applications of these compounds in medicinal chemistry (Jahan et al., 2021).
Future Directions
Properties
IUPAC Name |
(5Z)-2-morpholin-4-yl-5-[(Z)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15-14(8-4-7-13-5-2-1-3-6-13)21-16(17-15)18-9-11-20-12-10-18/h1-8H,9-12H2/b7-4-,14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUSMMJBKMAORX-STIUHYITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C=C\C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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